DFHO

Description

Properties

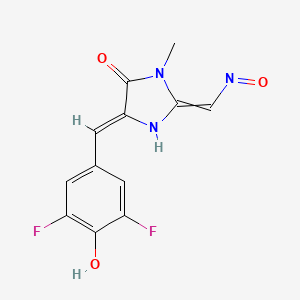

Molecular Formula |

C12H9F2N3O3 |

|---|---|

Molecular Weight |

281.21 g/mol |

IUPAC Name |

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one |

InChI |

InChI=1S/C12H9F2N3O3/c1-17-10(5-15-20)16-9(12(17)19)4-6-2-7(13)11(18)8(14)3-6/h2-5,16,18H,1H3/b9-4-,10-5? |

InChI Key |

GXOMNFVJDRZPKL-JBAXBYMVSA-N |

Isomeric SMILES |

CN1C(=CN=O)N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C1=O |

Canonical SMILES |

CN1C(=CN=O)NC(=CC2=CC(=C(C(=C2)F)O)F)C1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DFHO for Advanced RNA Imaging

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ability to visualize ribonucleic acid (RNA) in living cells is paramount for understanding its diverse roles in cellular physiology and disease. DFHO, a synthetic fluorophore, in conjunction with a specific RNA aptamer known as 'Corn', presents a robust and highly effective system for real-time imaging of RNA. This technical guide provides a comprehensive overview of the this compound-Corn system, its mechanism of action, detailed experimental protocols for its application, and a summary of its key photophysical properties. The remarkable photostability and low cellular toxicity of the this compound-Corn complex make it an invaluable tool for researchers in molecular biology, drug discovery, and diagnostics.

Introduction to this compound and the Aptamer-Based "Light-Up" System

This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorogenic dye that exhibits minimal intrinsic fluorescence. Its chemical structure is designed to mimic the chromophore of the red fluorescent protein (RFP). The core principle of its application in RNA imaging lies in a "light-up" system, where its fluorescence is dramatically enhanced upon binding to a specific, high-affinity RNA aptamer.

The primary RNA aptamer partner for this compound is named Corn . The Corn aptamer is a relatively small, 28-nucleotide RNA sequence that was identified through Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[1] When this compound binds to the Corn aptamer, it undergoes a conformational change that restricts its non-radiative decay pathways, leading to a significant increase in its fluorescence quantum yield.[1] This specific interaction allows for the precise and selective visualization of RNA molecules that have been genetically tagged with the Corn aptamer sequence.

Mechanism of Action: The this compound-Corn Interaction

The fluorescence activation of this compound is contingent upon its specific binding to the Corn RNA aptamer. In solution, this compound is in a flexible state and dissipates absorbed energy primarily through non-radiative pathways, resulting in negligible fluorescence. The Corn aptamer, in the presence of potassium ions, folds into a unique G-quadruplex structure.[1]

The functional binding unit is a homodimer of the Corn aptamer, which creates a specific binding pocket for a single molecule of this compound.[2] This 2:1 aptamer-to-fluorophore stoichiometry is a distinctive feature of the Corn-DFHO system.[2] The this compound molecule is effectively "sandwiched" between the G-quadruplexes of the two Corn protomers.[2] This encapsulation rigidly holds the this compound molecule in a planar conformation, which is essential for efficient fluorescence emission.[1]

dot

References

An In-depth Technical Guide to the DFHO Fluorophore: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-dihalo-4-hydroxybenzylidene rhodanine (DFHO) is a fluorogenic molecule that has emerged as a powerful tool for RNA imaging in living cells. As a mimic of the red fluorescent protein (RFP) chromophore, this compound exhibits minimal intrinsic fluorescence. However, upon binding to a specific RNA aptamer, most notably the "Corn" aptamer, its fluorescence is dramatically activated. This "light-up" mechanism, coupled with the high photostability and low cytotoxicity of the this compound-aptamer complex, makes it an invaluable asset for studying RNA localization, trafficking, and dynamics in real-time. This guide provides a comprehensive overview of the this compound fluorophore, its mechanism of action, quantitative properties, and detailed protocols for its application in research and drug development.

Core Mechanism of Action: Aptamer-Mediated Fluorescence Activation

The central principle behind this compound's utility is its fluorogenic nature, which is unlocked through a specific molecular interaction with a partner RNA aptamer.

In its unbound state, this compound in aqueous solution is largely non-fluorescent. This is attributed to non-radiative decay pathways that efficiently dissipate absorbed energy without the emission of photons.

Upon binding to its cognate RNA aptamer, such as the Corn aptamer, this compound undergoes a conformational change and is sequestered within a protective pocket in the folded RNA structure. This binding event restricts the rotational freedom of the fluorophore and shields it from the aqueous environment, thereby inhibiting non-radiative decay and forcing the molecule to release absorbed energy as fluorescence. The result is a significant increase in the quantum yield of fluorescence, leading to a bright, detectable signal. The Corn aptamer, for instance, forms a homodimer that creates a specific binding pocket for this compound, leading to its fluorescence activation[1][2].

Signaling Pathway of this compound Fluorescence Activation

Caption: Mechanism of this compound fluorescence activation upon binding to the Corn RNA aptamer.

Quantitative Data Summary

The following tables summarize the key quantitative properties of the this compound fluorophore in complex with its most common RNA aptamer partners, Corn and Squash.

| Property | Value | Aptamer Partner | Reference(s) |

| Dissociation Constant (Kd) | 70 nM | Corn | [3][4][5] |

| 54 nM | Squash | [4][6] | |

| Excitation Maximum (λex) | 505 nm | Corn | [4] |

| Emission Maximum (λem) | 545 nm | Corn | [4] |

| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | Corn | [4][6] |

| Molecular Weight | 281.22 g/mol | N/A | [4] |

| Chemical Formula | C₁₂H₉F₂N₃O₃ | N/A | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound fluorophore.

In Vitro Fluorescence Activation Assay

This protocol is designed to quantify the fluorescence enhancement of this compound upon binding to an RNA aptamer in a controlled, cell-free environment.

Materials:

-

This compound (resuspended in DMSO to a stock concentration of 10 mM)

-

In vitro transcribed and purified RNA aptamer (e.g., Corn)

-

Assay Buffer: 40 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MgCl₂

-

Fluorometer or plate reader with appropriate excitation and emission filters

Procedure:

-

Prepare a working solution of the RNA aptamer in the assay buffer. A typical final concentration is 20 µM.

-

Prepare a working solution of this compound in the assay buffer. A typical final concentration is 2 µM.

-

In a quartz cuvette or a microplate well, combine the RNA aptamer solution with the this compound solution.

-

Incubate the mixture at room temperature for 10-15 minutes to allow for binding equilibrium to be reached.

-

Measure the fluorescence intensity using the fluorometer. Set the excitation wavelength to 505 nm and the emission wavelength to 545 nm.

-

As a negative control, measure the fluorescence of a this compound solution in assay buffer without the RNA aptamer to determine the background fluorescence.

-

The fluorescence activation can be calculated as the ratio of the fluorescence intensity of the this compound-aptamer complex to the background fluorescence of this compound alone.

Live-Cell Imaging of RNA

This protocol describes the use of the this compound-Corn system to visualize the localization of a specific RNA molecule in living cells.

Materials:

-

Mammalian cells (e.g., HEK293T) cultured on glass-bottom dishes

-

Plasmid DNA encoding the RNA of interest tagged with the Corn aptamer sequence

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (10 mM stock in DMSO)

-

Live-cell imaging medium

-

Fluorescence microscope with appropriate filter sets (e.g., YFP channel)

Procedure:

-

Transfection: Transfect the mammalian cells with the plasmid encoding the Corn-tagged RNA of interest using a standard transfection protocol. Allow for 24-48 hours of expression.

-

This compound Staining: Prepare a working solution of this compound in the live-cell imaging medium. A typical final concentration is 10 µM.

-

Replace the culture medium of the transfected cells with the this compound-containing imaging medium.

-

Incubate the cells at 37°C for 30-60 minutes to allow for this compound to enter the cells and bind to the expressed aptamer.

-

Imaging: Mount the glass-bottom dish on the fluorescence microscope.

-

Visualize the cells using an appropriate objective. The this compound-Corn complex can be imaged using a standard YFP filter set (Excitation: ~500/20 nm, Emission: ~535/30 nm).

-

Acquire images and perform any time-lapse or z-stack imaging as required for the experiment.

SELEX for this compound-Binding RNA Aptamers

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the in vitro selection method used to isolate RNA aptamers that bind to a specific target, in this case, this compound.

Caption: A generalized workflow for the SELEX procedure to isolate this compound-binding RNA aptamers.

Applications in Drug Development and Research

The unique properties of the this compound fluorophore and its associated aptamers have opened up numerous possibilities in both fundamental research and pharmaceutical development.

-

RNA Trafficking and Localization: By tagging specific RNAs with the Corn aptamer, researchers can visualize their movement and localization within living cells in real-time, providing insights into gene regulation and cellular organization.

-

High-Throughput Screening: The fluorescence activation of this compound can be used as a readout in high-throughput screening assays to identify small molecules that disrupt the interaction between an RNA target and other molecules.

-

Biosensor Development: The this compound-aptamer system can be engineered to create biosensors that detect the presence of specific metabolites or other small molecules. The binding of the target molecule to a separate domain of the RNA can induce a conformational change that either promotes or disrupts the this compound-aptamer interaction, leading to a change in fluorescence.

-

In Vivo Imaging: The high photostability of the this compound-Corn complex makes it suitable for longer-term imaging studies in living organisms, offering a potential tool for monitoring disease progression and the effects of therapeutic interventions at the molecular level.

Conclusion

The this compound fluorophore, in conjunction with its cognate RNA aptamers, represents a significant advancement in the field of RNA biology and cellular imaging. Its robust performance, characterized by high photostability, low background fluorescence, and a straightforward mechanism of action, provides a versatile platform for a wide range of applications. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and optimization of this powerful technology for researchers and drug development professionals, ultimately accelerating discoveries in both basic science and medicine.

References

- 1. A homodimer interface without base pairs in an RNA mimic of red fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Fluorogenic RNA-Based Sensor Activated by Metabolite-Induced RNA Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

DFHO Fluorophore: A Technical Guide to Excitation and Emission Spectra for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), a fluorogenic dye that exhibits pronounced fluorescence upon binding to specific RNA aptamers. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in various biochemical and cellular assays.

Introduction

This compound is a synthetic fluorophore designed as a mimic of the chromophore found in red fluorescent proteins (RFP).[1] In its unbound state, this compound is essentially non-fluorescent. However, upon binding to specific RNA aptamers, such as Corn, Squash, and derivatives of the Broccoli aptamer, its fluorescence is significantly enhanced, making it a powerful tool for imaging and quantifying RNA in living cells.[1][2][3] This "light-up" property minimizes background fluorescence and allows for the specific detection of the target RNA.[4] The this compound-Corn aptamer complex, in particular, is noted for its exceptional photostability compared to other RNA-fluorophore systems.[1][2]

Spectroscopic Properties

The fluorescence of this compound is activated upon binding to its cognate RNA aptamer. The spectral properties of the resulting complex are dependent on the specific aptamer, allowing for a degree of spectral tuning.

Quantitative Spectroscopic Data

The key spectroscopic parameters for this compound when complexed with various RNA aptamers are summarized in the table below. This data is crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and spectroscopy.

| Aptamer Complex | Excitation Max (λex) | Emission Max (λem) | Extinction Coefficient (ε) | Quantum Yield (Φ) | Kd (nM) |

| This compound alone | 473 nm | 561 nm | 19,800 M⁻¹cm⁻¹ | 0.0006 | N/A |

| Corn-DFHO | 505 nm[2][5] | 545 nm[2][5] | 29,000 M⁻¹cm⁻¹[2][5] | 0.25 | 70[2][4] |

| Squash-DFHO | Not specified | Not specified | Not specified | Not specified | 54[5] |

| Orange Broccoli-DFHO | 513 nm | 562 nm | 34,000 M⁻¹cm⁻¹ | 0.28 | 230 |

| Red Broccoli-DFHO | 518 nm | 582 nm | Not specified | Not specified | Not specified |

Note: Data compiled from multiple sources. Specific values may vary slightly depending on experimental conditions.

Fluorescence Lifetime

The fluorescence lifetime of this compound when complexed with RNA aptamers is not widely reported in the current literature. This parameter, which describes the average time the molecule spends in the excited state, is an important characteristic for advanced fluorescence applications such as fluorescence lifetime imaging (FLIM). Further studies are required to determine the fluorescence lifetime of this compound-aptamer complexes.

Experimental Protocols

Accurate and reproducible measurements of this compound's spectroscopic properties are essential for its effective use. The following are detailed methodologies for key experiments.

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the fluorescence excitation and emission maxima of a this compound-RNA aptamer complex.

Materials:

-

Purified RNA aptamer (e.g., Corn)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM KCl, 1 mM MgCl₂)

-

Fluorometer (e.g., Horiba Fluoromax-4)

-

Quartz cuvettes

Procedure:

-

Prepare a solution of the RNA aptamer in the assay buffer. A typical concentration is 20 µM.

-

Add this compound to the RNA solution to a final concentration of 2 µM.

-

Incubate the mixture at room temperature for a sufficient time to allow for binding and fluorescence activation.

-

To measure the emission spectrum, set the excitation wavelength to the expected maximum (e.g., 505 nm for Corn-DFHO) and scan a range of emission wavelengths (e.g., 520 nm to 650 nm).

-

To measure the excitation spectrum, set the emission wavelength to the determined maximum (e.g., 545 nm for Corn-DFHO) and scan a range of excitation wavelengths (e.g., 450 nm to 530 nm).

-

The wavelengths corresponding to the peak intensities are the excitation and emission maxima.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. The comparative method, using a well-characterized standard, is a common approach for its determination.

Materials:

-

This compound-RNA aptamer complex solution

-

A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

UV-Vis spectrophotometer

-

Fluorometer with corrected spectra capabilities

Procedure:

-

Prepare a series of dilutions of both the this compound-aptamer complex and the reference standard in the same solvent or buffer.

-

Measure the absorbance of each solution at the excitation wavelength to be used for fluorescence measurements. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

Integrate the area under the corrected emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the this compound-aptamer complex (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φ_std is the quantum yield of the standard

-

m_sample and m_std are the slopes of the lines from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the solvents are the same, this term is 1).

-

Applications and Signaling Pathways

This compound, in conjunction with its RNA aptamers, serves as a powerful tool for monitoring RNA transcription in real-time within living cells. A significant application is in the study of RNA Polymerase III (Pol III) transcription, which is tightly regulated by cellular signaling pathways such as the mTOR (mammalian target of rapamycin) pathway.

Monitoring mTOR-Dependent Pol III Transcription

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors and nutrients to control protein synthesis and other anabolic processes. One of the downstream effects of mTOR activation is the stimulation of Pol III-mediated transcription of small non-coding RNAs like tRNAs and 5S rRNA.

The workflow for using a this compound-based reporter to monitor this process is as follows:

Caption: Workflow for monitoring Pol III transcription using a this compound-based reporter.

In this experimental setup, a decrease in cellular fluorescence upon treatment with an mTOR inhibitor would indicate a reduction in Pol III transcriptional activity. The high photostability of the Corn-DFHO complex is particularly advantageous for long-term imaging studies of transcriptional dynamics.

The mTOR Signaling Pathway and Pol III Regulation

The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is the primary complex responsible for regulating Pol III transcription in response to growth factors and nutrients.

Caption: Regulation of Pol III transcription by the mTORC1 signaling pathway.

As depicted in the diagram, active mTORC1 phosphorylates and inactivates Maf1, a key repressor of RNA Polymerase III. This disinhibition of Pol III leads to increased transcription of its target genes. By using a reporter construct where the Corn aptamer is transcribed by a Pol III promoter, the resulting fluorescence from the Corn-DFHO complex provides a direct readout of mTORC1 activity on Pol III.

Conclusion

This compound is a versatile and highly useful fluorophore for the study of RNA biology. Its fluorogenic nature and the photostability of its complex with the Corn aptamer make it an excellent tool for real-time, quantitative analysis of RNA transcription in living cells. This technical guide provides the essential spectroscopic data and experimental protocols to facilitate the effective application of this compound in research and drug development.

References

- 1. lucernatechnologies.com [lucernatechnologies.com]

- 2. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to the Fluorogenic Dye DFHO: Chemical Structure, Properties, and Applications in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

DFHO is a fluorogenic dye that has emerged as a powerful tool for imaging RNA in living cells. Structurally similar to the chromophore of red fluorescent protein (RFP), this compound exhibits minimal fluorescence in its unbound state but becomes highly fluorescent upon binding to specific RNA aptamers, most notably the "Corn" aptamer. This "light-up" property, combined with its cell permeability and low cytotoxicity, makes the this compound-Corn system a valuable technology for real-time visualization of RNA transcription, localization, and dynamics. This technical guide provides a comprehensive overview of the chemical structure, photophysical properties, and experimental applications of this compound, including detailed methodologies for its use in fluorescence microscopy.

Chemical Structure and Physicochemical Properties

This compound, with the full chemical name 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime or 4-(3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime , is a synthetic organic dye.[1][2] Its chemical structure is characterized by a hydroxybenzylidene imidazolinone core, which is analogous to the chromophore found in RFP.[3] The key physicochemical and spectral properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Full Chemical Name | 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime; 4-(3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime | [1][2] |

| CAS Number | 1420815-34-4 | [2] |

| Molecular Formula | C₁₂H₉F₂N₃O₃ | [1] |

| Molecular Weight | 281.22 g/mol | [1] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |

| Appearance | Lyophilized solid | [1] |

Table 2: Photophysical Properties of this compound Bound to Corn Aptamer

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~505 nm | [5] |

| Emission Maximum (λem) | ~545 nm | [5] |

| Extinction Coefficient (ε) | ~29,000 M⁻¹cm⁻¹ | [5] |

| Binding Affinity (Kd) to Corn Aptamer | ~70 nM | [4] |

| Fluorescence | Yellow | [4] |

Mechanism of Action: A Fluorogenic System for RNA Imaging

This compound is a fluorogenic dye, meaning its fluorescence is significantly enhanced upon binding to a specific molecular partner. In the context of cellular imaging, this partner is a synthetically evolved RNA aptamer, most notably the "Corn" aptamer.

The underlying principle of the this compound-Corn system is a genetically encoded "light-up" probe. The workflow for this system can be visualized as follows:

In its unbound state in solution, this compound exhibits very low intrinsic fluorescence.[4] Upon introduction to cells expressing an RNA of interest tagged with the Corn aptamer sequence, this compound is taken up by the cells and binds to the aptamer. This binding event constrains the conformation of the this compound molecule, leading to a significant increase in its quantum yield and resulting in bright yellow fluorescence that can be detected by fluorescence microscopy.[3][4]

Experimental Protocols

Synthesis and Purification of this compound

While detailed synthesis protocols are often proprietary, the synthesis of this compound analogues generally involves the condensation of a substituted benzylidene imidazolinone core with an appropriate oxime-forming reagent. A generalized synthetic scheme is presented below.

Purification: Purification of the final this compound product is critical to remove unreacted starting materials and byproducts that may contribute to background fluorescence. A common method for the purification of organic dyes is column chromatography.

Generalized Purification Protocol:

-

Column Preparation: A silica gel column is packed using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Sample Loading: The crude this compound product is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The mobile phase polarity is gradually increased to elute the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fraction Pooling and Analysis: Fractions containing the pure this compound product (as determined by TLC) are pooled, and the solvent is removed under reduced pressure. The purity of the final product should be confirmed by analytical techniques such as ¹H NMR and LC-MS.

Live-Cell Imaging of RNA using the this compound-Corn System

This protocol outlines the general steps for visualizing Corn-tagged RNA in mammalian cells using this compound.

Materials:

-

Mammalian cells of interest

-

Cell culture medium and supplements

-

Plasmid DNA encoding the RNA of interest tagged with the Corn aptamer

-

Transfection reagent

-

This compound dye stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., for YFP or GFP)

Procedure:

-

Cell Culture and Transfection:

-

Plate mammalian cells on a suitable imaging dish (e.g., glass-bottom dishes) to achieve 50-70% confluency on the day of transfection.

-

Transfect the cells with the Corn aptamer-tagged RNA expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 24-48 hours to allow for plasmid expression.

-

-

This compound Staining:

-

Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 1-20 µM is a common starting point.[4]

-

Remove the old medium from the cells and wash once with PBS.

-

Add the this compound-containing medium to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with a suitable objective and filter set. For the this compound-Corn complex, a YFP or GFP filter set is typically appropriate (Excitation: ~490-510 nm, Emission: ~520-560 nm).[1]

-

Acquire images using appropriate exposure times and laser power to maximize the signal-to-noise ratio while minimizing phototoxicity.

-

The logical flow of the live-cell imaging experiment is depicted below.

Applications and Advantages

The this compound-Corn system offers several advantages for RNA research:

-

Live-Cell Imaging: Enables the study of RNA dynamics in their native cellular environment.

-

High Signal-to-Background Ratio: The fluorogenic nature of this compound ensures that only the bound dye fluoresces, minimizing background noise.

-

Genetic Encodability: The Corn aptamer can be genetically fused to any RNA of interest, allowing for specific labeling.

-

Photostability: The this compound-Corn complex exhibits good photostability, allowing for time-lapse imaging.[6]

-

Low Cytotoxicity: this compound has been shown to have low toxicity in living cells.[4]

These features make the this compound-Corn system a powerful tool for a variety of applications, including:

-

Studying gene expression and regulation at the transcriptional level.

-

Investigating the subcellular localization and trafficking of RNA molecules.

-

Developing biosensors for the detection of specific RNA targets.

Conclusion

This compound, in conjunction with the Corn RNA aptamer, provides a robust and versatile platform for the fluorescent labeling and imaging of RNA in living cells. Its favorable chemical and photophysical properties, combined with the ease of genetic encoding of the aptamer tag, have established this system as a valuable tool in molecular and cell biology. This technical guide provides researchers with the fundamental knowledge and procedural outlines to effectively utilize this compound in their studies of RNA biology.

References

- 1. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-4-((Z)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime | C12H9F2N3O3 | CID 71492924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]

- 6. academic.oup.com [academic.oup.com]

Illuminating the Cellular Transcriptome: An In-depth Technical Guide to Light-up RNA Aptamers for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track RNA molecules in living cells is paramount to understanding the intricate choreography of gene expression and cellular function. Traditional methods for RNA imaging, such as fluorescent in situ hybridization (FISH), often require cell fixation, precluding the study of dynamic RNA processes. The advent of genetically encoded fluorescent proteins revolutionized the study of protein localization and dynamics, but a comparable tool for RNA remained elusive for many years. Light-up RNA aptamers have emerged as a powerful and versatile solution, offering a genetically encodable and highly specific means to illuminate RNA molecules within their native cellular environment.[1][2]

This technical guide provides a comprehensive overview of the core principles, quantitative characteristics, and practical applications of light-up RNA aptamers for cellular imaging. We will delve into the mechanisms of fluorescence activation, compare the properties of commonly used aptamer-fluorogen systems, and provide detailed experimental protocols to facilitate their implementation in your research.

The Core Principle: A Symphony of RNA and Light

Light-up RNA aptamers are short, synthetically evolved RNA sequences that are designed to bind specifically to a cognate small-molecule fluorogen.[3][4] These fluorogens are typically cell-permeable and exhibit minimal fluorescence when unbound in solution. The magic happens upon binding to the aptamer; the RNA molecule induces a conformational change in the fluorogen, restricting its rotational freedom and leading to a dramatic increase in its quantum yield, causing it to "light up".[5] This conditional fluorescence provides a high signal-to-noise ratio, as the background from unbound fluorogen is negligible.[1]

The general mechanism can be visualized as a two-state system, transitioning from a dark, unbound state to a bright, bound state.

Caption: General mechanism of light-up RNA aptamer fluorescence activation.

A Palette of Possibilities: Common Light-up RNA Aptamer Systems

Several light-up RNA aptamer systems have been developed, each with unique spectral properties and performance characteristics. The choice of aptamer depends on the specific application, considering factors such as brightness, photostability, and the desired emission wavelength.

The "Green" Vegetables: Spinach and Broccoli

The first widely adopted light-up RNA aptamers were named after their green fluorescence. Spinach, and its improved successor Spinach2, along with the smaller and more robust Broccoli aptamer, all bind to derivatives of the GFP chromophore, most notably DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone) and its analogue DFHBI-1T.[3][6][7][8]

-

Spinach2: An engineered version of the original Spinach aptamer with improved thermal stability and folding efficiency.[7]

-

Broccoli: A smaller, 49-nucleotide aptamer selected through a combination of in vitro selection (SELEX) and fluorescence-activated cell sorting (FACS), leading to enhanced performance in cellular environments.[3][8]

The "Yellows and Oranges": Mango and Corn

To expand the spectral palette, researchers have developed aptamers that emit in the yellow and orange regions of the spectrum.

-

RNA Mango: A series of aptamers (Mango I, II, III, and IV) that bind to thiazole orange (TO) derivatives, such as TO1-Biotin.[9][10][11] Mango aptamers are known for their high affinity and brightness.[10][11][12]

-

RNA Corn: This aptamer binds to the fluorogen DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) and is notable for its exceptional photostability.[13][14][15] Corn functions as a homodimer, which is a key feature of its fluorescence activation.[13][16]

Quantitative Comparison of Light-up RNA Aptamers

The selection of an appropriate light-up RNA aptamer system is a critical step in experimental design. The following tables summarize the key quantitative properties of the most common aptamer-fluorogen pairs to facilitate this decision-making process.

Table 1: Photophysical Properties of Common Light-up RNA Aptamer-Fluorogen Complexes

| Aptamer | Fluorogen | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (M⁻¹cm⁻¹) | Brightness (Φ × ε) |

| Spinach2 | DFHBI-1T | ~470 | ~505 | 0.41 | 28,900 | 11,849 |

| Broccoli | DFHBI-1T | ~470 | ~505 | 0.41 | 28,900 | 11,849 |

| Broccoli | TBI | 485 | 527 | 0.64 | 35,100 | 22,464 |

| Mango I | TO1-Biotin | 510 | 535 | - | - | 10,900 |

| Mango II | TO1-Biotin | 510 | 535 | - | - | 17,000 |

| Mango III | TO1-Biotin | 510 | 535 | - | - | 43,000 |

| Mango IV | TO1-Biotin | 510 | 535 | - | - | 32,000 |

| Corn | This compound | 505 | 545 | - | - | - |

Note: Brightness is a relative measure. Data is compiled from multiple sources and may vary depending on experimental conditions.[3][8][9][14][17]

Table 2: Binding and Stability Properties

| Aptamer | Fluorogen | Dissociation Constant (Kd, nM) | Size (nucleotides) | Melting Temperature (Tm, °C) |

| Spinach2 | DFHBI-1T | 305 ± 39 | ~98 | ~37 |

| Broccoli | DFHBI-1T | 305 ± 39 | 49 | ~48 |

| Broccoli | TBI | 71 | 49 | - |

| Mango I | TO1-Biotin | 2.2 ± 0.3 | ~39 | - |

| Mango II | TO1-Biotin | 0.7 ± 0.3 | ~41 | - |

| Mango III | TO1-Biotin | 5.6 ± 0.2 | ~45 | - |

| Mango IV | TO1-Biotin | 11 ± 1 | ~42 | - |

| Corn | This compound | < 1 (dimer) | 28 | - |

Note: Data is compiled from multiple sources and may vary depending on experimental conditions.[3][8][9][13][14][17]

Experimental Workflows and Protocols

The successful application of light-up RNA aptamers in cellular imaging requires careful planning and execution of experimental procedures. Below are generalized workflows and protocols for common applications.

General Experimental Workflow for Live-Cell Imaging

The overall process for imaging a target RNA in live cells using a light-up aptamer involves several key steps, from construct design to image acquisition and analysis.

Caption: A generalized experimental workflow for live-cell RNA imaging.

Detailed Protocol: Live-Cell Imaging of a Target RNA with Broccoli Aptamer

This protocol provides a step-by-step guide for visualizing a specific RNA of interest in mammalian cells using the Broccoli aptamer.

Materials:

-

Mammalian cell line of choice (e.g., HEK293T, HeLa)

-

Cell culture medium and supplements

-

Plasmid DNA encoding the target RNA fused to the Broccoli aptamer

-

Transfection reagent (e.g., Lipofectamine 3000)

-

DFHBI-1T or TBI fluorogen

-

Imaging dishes or plates

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

-

Transfection: Transfect the cells with the Broccoli-tagged RNA construct using your preferred transfection reagent according to the manufacturer's protocol.

-

Expression: Allow the cells to express the RNA for 24-48 hours post-transfection.

-

Fluorogen Staining:

-

Prepare a stock solution of DFHBI-1T or TBI in DMSO.

-

Dilute the fluorogen stock solution in pre-warmed cell culture medium to the final working concentration (typically 10-40 µM for DFHBI-1T).

-

Replace the medium in the imaging dishes with the fluorogen-containing medium.

-

Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake and binding.

-

-

Imaging:

-

Mount the imaging dish on the fluorescence microscope.

-

Use a filter set appropriate for green fluorescence (e.g., excitation ~470 nm, emission ~510 nm).

-

Acquire images using appropriate exposure times and laser power to minimize phototoxicity.

-

-

Data Analysis: Process and analyze the images to determine the localization and dynamics of the target RNA.

Protocol: In-Gel Fluorescence Analysis of Aptamer Expression

This method is useful for verifying the expression and integrity of the transcribed light-up RNA aptamer.[18]

Materials:

-

Total RNA isolated from cells expressing the aptamer

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

DFHBI or DFHBI-1T

-

Staining buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)

-

Gel imaging system

Procedure:

-

RNA Electrophoresis: Separate the total RNA on a denaturing PAGE gel.

-

Gel Washing: After electrophoresis, wash the gel three times with deionized water for 5-15 minutes each to remove urea.

-

Fluorogen Staining: Incubate the gel in staining buffer containing 10 µM DFHBI or DFHBI-1T for 15-30 minutes at room temperature to allow the RNA to refold and bind the fluorogen.[6][19]

-

Imaging: Image the gel using a gel documentation system with blue light excitation and green light emission.[18][19] A specific band corresponding to the size of the aptamer-tagged RNA should be visible.

-

(Optional) Total RNA Staining: After imaging the aptamer fluorescence, the gel can be washed and stained with a general RNA stain (e.g., SYBR Gold) to visualize all RNA species.[18][19]

Applications in Cellular and Molecular Biology

Light-up RNA aptamers have been successfully employed in a wide range of applications to study RNA biology and cellular processes.

Monitoring Transcription Dynamics

By placing a light-up RNA aptamer sequence downstream of a promoter of interest, the real-time production of transcripts can be monitored.[20][21] This allows for the quantitative study of transcription regulation in response to various stimuli.[20][21]

Caption: Monitoring transcription dynamics using a light-up RNA aptamer.

Visualizing RNA Trafficking and Localization

Fusing a light-up aptamer to a specific mRNA or non-coding RNA allows for the visualization of its transport and subcellular localization.[12][22] This has been instrumental in studying processes such as mRNA transport to neuronal dendrites and the localization of long non-coding RNAs (lncRNAs) to specific nuclear bodies.[23]

Developing RNA-based Biosensors

Light-up RNA aptamers can be engineered into biosensors that report on the presence of specific metabolites or proteins.[24] This is often achieved by designing an allosteric system where the binding of the target molecule induces a conformational change in the aptamer, leading to fluorescence activation.

Challenges and Future Directions

Despite their significant advantages, light-up RNA aptamers are not without their limitations. Challenges include potential misfolding of the aptamer when fused to a target RNA, limited brightness for imaging low-abundance transcripts, and the need for exogenous fluorogens.[22]

Future research is focused on developing brighter and more photostable aptamer-fluorogen pairs, expanding the color palette to enable multi-color imaging, and engineering aptamers with improved folding robustness. The development of aptamers that bind endogenous molecules and become fluorescent would represent a major leap forward, eliminating the need for external dye delivery.

Conclusion

Light-up RNA aptamers have opened a new window into the dynamic world of RNA in living cells. Their genetic encodability, high specificity, and low background signal make them an invaluable tool for researchers across various disciplines. As this technology continues to evolve, we can expect even more sophisticated applications that will further unravel the complex roles of RNA in health and disease, with significant implications for basic research and drug development.

References

- 1. Broccoli Fluorets: Split Aptamers as a User-Friendly Fluorescent Toolkit for Dynamic RNA Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Illuminating RNA through fluorescent light-up RNA aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Aptamer Innovations - RNA Mango [aptamerinnovations.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Crystal structures of the Mango-II RNA aptamer reveal heterogeneous fluorophore binding and guide engineering of variants with improved selectivity and brightness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorogenic RNA Mango aptamers for imaging small non-coding RNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Corn aptamer [aptamer.ribocentre.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Self-assembly of intracellular multivalent RNA complexes using dimeric Corn and Beetroot aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rndsystems.com [rndsystems.com]

- 18. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. media.addgene.org [media.addgene.org]

- 20. Broccoli aptamer allows quantitative transcription regulation studies in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Broccoli aptamer allows quantitative transcription regulation studies in vitro | PLOS One [journals.plos.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Corn-Based Fluorescent Light-Up Biosensors with Improved Signal-to-Background Ratio for Label-Free Detection of Long Noncoding RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bitesizebio.com [bitesizebio.com]

DFHO Dye: A Technical Guide to Solubility, Stability, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, stability, and experimental applications of the fluorogenic dye DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime). This compound is a valuable tool for researchers, particularly in the field of RNA biology, offering a method for real-time imaging of RNA in living cells with high photostability and low cytotoxicity.

Core Properties of this compound

This compound is a non-fluorescent dye that becomes highly fluorescent upon binding to specific RNA aptamers, most notably the Corn™ aptamer.[1][2][3] This "light-up" property allows for the specific visualization of RNA molecules that have been genetically tagged with the aptamer. Structurally similar to the chromophore found in red fluorescent protein (RFP), this compound was designed with a stable N-hydroxyl imine (oxime) substituent, which prevents the hydrolysis that can occur with the N-acyl imine in RFP.[4] This inherent stability, coupled with its fluorogenic nature, makes this compound a robust probe for cellular imaging. When bound to the Corn™ aptamer, the complex has an excitation maximum of 505 nm and an emission maximum of 545 nm.[5]

Solubility

Proper dissolution of this compound is critical for experimental success. The dye exhibits excellent solubility in dimethyl sulfoxide (DMSO). For aqueous applications, it is recommended to first prepare a concentrated stock solution in DMSO. It is crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of this compound.[6][7]

| Solvent | Maximum Concentration | Notes |

| DMSO | ≥ 100 mg/mL (355.61 mM)[6][7] | Use of newly opened, anhydrous DMSO is recommended.[6][7] Some sources report solubility up to 100 mM[5] or 80 mg/mL (284.48 mM)[8]. Sonication may be recommended[8]. |

| Water (pH > 7.4) | 100 µM | After resuspension in alkaline water, the solution should be titrated back to a neutral pH to ensure stability[2]. |

Stability and Storage

The stability of this compound in both its solid and dissolved forms is a key advantage for its use in research. Proper storage is essential to maintain its integrity over time.

| Form | Storage Temperature | Duration | Conditions |

| Lyophilized Powder | -20°C | 2 years | Store in the dark. |

| Stock Solution (in solvent) | -80°C | 6 months to 1 year[6][8] | Protect from light[6]. |

| Stock Solution (in solvent) | -20°C | 1 month[6] | Protect from light[6]. |

When bound to the Corn™ aptamer, this compound exhibits remarkable photostability, surpassing that of other common fluorophores like DFHBI, DFHBI-1T, and mVenus.[1][2][3] This allows for prolonged imaging experiments with minimal signal loss.

Experimental Protocols

The primary application of this compound is for imaging RNA in living cells. This is achieved by tagging the RNA of interest with an appropriate aptamer, such as Corn™, and then introducing this compound to the cells.

General Protocol for Live-Cell RNA Imaging

-

Aptamer-Tagging of Target RNA: Genetically fuse the sequence of the Corn™ aptamer to the RNA molecule of interest. This is typically done through standard molecular cloning techniques, expressing the fusion transcript from a suitable promoter.

-

Cell Culture and Transfection: Culture the cells of interest and transfect them with the plasmid encoding the aptamer-tagged RNA.

-

Preparation of this compound Stock Solution:

-

Dissolve lyophilized this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C, protected from light.

-

-

Labeling of Cells with this compound:

-

Dilute the this compound stock solution in cell culture medium to a final working concentration, typically between 1-20 µM.[8] The optimal concentration should be determined empirically for each cell type and experiment.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂) for a sufficient period to allow for this compound uptake and binding to the aptamer-tagged RNA. Incubation times may vary but can range from 30 minutes to several hours.

-

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for yellow fluorescence (e.g., a YFP filter set).[1][9]

-

The this compound-Corn™ complex can be excited at ~505 nm and its emission can be detected at ~545 nm.[5]

-

Acquire images to observe the localization and dynamics of the target RNA. Due to the high photostability of the complex, time-lapse imaging is feasible.[1][2]

-

Visualization of Experimental Workflow and Mechanism

To further elucidate the application of this compound, the following diagrams illustrate the core mechanism and a typical experimental workflow.

Caption: Mechanism of this compound fluorescence activation in a living cell.

Caption: A typical experimental workflow for imaging RNA using this compound.

Applications in Research

The this compound-aptamer system is a powerful tool for investigating various aspects of RNA biology:

-

RNA Localization and Trafficking: Visualize the subcellular localization of specific RNA molecules and track their movement in real-time.

-

Gene Expression Analysis: Monitor the expression levels of specific genes by quantifying the fluorescence intensity of the tagged RNA.[8]

-

RNA Dynamics: Study the dynamic processes involving RNA, such as transcription, processing, and degradation.[8] For example, this compound has been successfully used to image RNA polymerase III transcription.[2][9]

-

Drug Discovery: Develop high-throughput screening assays to identify small molecules that modulate RNA function or localization.

References

- 1. 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime ( this compound ) - Amerigo Scientific [amerigoscientific.com]

- 2. lucernatechnologies.com [lucernatechnologies.com]

- 3. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. lucernatechnologies.com [lucernatechnologies.com]

Illuminating the Transcriptome: A Technical Guide to Aptamer-Based RNA Tagging Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of aptamer-based RNA tagging systems, offering a comprehensive resource for researchers and professionals in drug development. These genetically encodable tools, which utilize small RNA motifs that bind to specific fluorophores to induce fluorescence, are revolutionizing the study of RNA biology by enabling real-time visualization of RNA transcription, trafficking, and localization within living cells.

Core Principles of Aptamer-Based RNA Tagging

Aptamer-based RNA tagging systems are founded on the principle of a specific, high-affinity interaction between a short, structured RNA sequence (the aptamer) and a cognate small-molecule dye (the fluorophore). In its unbound state, the fluorophore is typically non-fluorescent or weakly fluorescent. Upon binding to the aptamer, the fluorophore's rotational freedom is restricted, leading to a significant enhancement in its quantum yield and a subsequent increase in fluorescence emission. This "light-up" mechanism provides a high signal-to-noise ratio, making these systems ideal for live-cell imaging.

The most commonly used aptamer systems, including Spinach, Broccoli, and Mango, each possess unique structural features and bind to distinct fluorophores, offering a range of spectral properties and performance characteristics.

Quantitative Comparison of Common Aptamer-Fluorophore Systems

The selection of an appropriate aptamer-fluorophore pair is critical for successful RNA imaging experiments. The following table summarizes key quantitative data for the most widely used systems, facilitating a direct comparison of their performance metrics.

| Aptamer System | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Dissociation Constant (Kd) | Quantum Yield (Φ) | Fluorescence Enhancement (-fold) |

| Spinach | DFHBI | ~447 | ~501 | ~390 nM[1] | ~0.72 | ~1590[2] |

| Spinach2 | DFHBI-1T | ~470 | ~505 | 305 ± 39 nM | 0.414 | - |

| Broccoli | DFHBI-1T | ~470 | ~505 | 305 ± 39 nM | 0.414 | - |

| Baby Spinach | DFHBI | - | - | ~7.9 µM[3] | - | - |

| RNA Mango | TO1-Biotin | ~510 | ~535 | 3.1 nM[4] | ~0.13 | ~1020[2] |

| RNA Mango-II | TO1-Biotin | - | - | ~1 nM[4] | - | >1500 |

| RNA Mango-III | TO1-Biotin | - | - | - | 0.55 | - |

Signaling Pathways and Experimental Workflows

Aptamer-based RNA tagging systems are powerful tools for dissecting various cellular signaling pathways and workflows. Below are examples of their application, illustrated with Graphviz diagrams.

Monitoring mRNA Localization to Stress Granules

Under cellular stress, non-translating mRNAs can accumulate in dynamic, non-membranous cytoplasmic bodies known as stress granules (SGs). Aptamer tagging allows for the real-time visualization of this process.

Investigating Nonsense-Mediated mRNA Decay (NMD)

Nonsense-mediated mRNA decay (NMD) is a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs). Fluorescent aptamers can be incorporated into reporter constructs to monitor the fate of NMD substrates.[5][6][7][8][9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving aptamer-based RNA tagging systems.

In Vitro Transcription of Aptamer-Tagged RNA

This protocol describes the synthesis of aptamer-tagged RNA using T7 RNA polymerase.

Materials:

-

Linearized DNA template containing a T7 promoter upstream of the aptamer-tagged RNA sequence

-

T7 RNA Polymerase

-

10x Transcription Buffer

-

rNTP solution mix (ATP, GTP, CTP, UTP)

-

RNase inhibitor

-

Nuclease-free water

-

DNase I

Procedure:

-

Assemble the transcription reaction on ice in a nuclease-free tube. For a 20 µL reaction, combine:

-

2 µL 10x Transcription Buffer

-

2 µL 100 mM DTT

-

2 µL rNTP mix (10 mM each)

-

1 µg linearized DNA template

-

1 µL RNase inhibitor

-

2 µL T7 RNA Polymerase

-

Nuclease-free water to 20 µL

-

-

Mix gently and incubate at 37°C for 2-4 hours.

-

Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purify the transcribed RNA using a spin column-based RNA purification kit or by phenol-chloroform extraction and ethanol precipitation.

-

Assess the quality and quantity of the RNA by denaturing polyacrylamide gel electrophoresis (PAGE) and spectrophotometry.

In-Gel Fluorescence Staining of Broccoli Aptamer

This protocol allows for the specific visualization of Broccoli-tagged RNA in a polyacrylamide gel.[6][7][9][10]

Materials:

-

Polyacrylamide gel (denaturing or native)

-

1x TBE or TBE-Urea buffer

-

DFHBI-1T staining solution (10 µM DFHBI-1T in 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)

-

SYBR Gold or other total RNA stain (optional)

-

Gel imager with appropriate filter sets (e.g., for GFP/FITC)

Procedure:

-

Run the RNA samples on a polyacrylamide gel.

-

After electrophoresis, wash the gel three times for 5 minutes each with nuclease-free water.[6]

-

Incubate the gel in DFHBI-1T staining solution for 15-30 minutes at room temperature, protected from light.[6]

-

Image the gel using a gel imager with excitation and emission wavelengths suitable for DFHBI-1T (e.g., Ex: ~470 nm, Em: ~505 nm).[7]

-

(Optional) For total RNA visualization, wash the gel three times with water to remove the DFHBI-1T and then stain with SYBR Gold according to the manufacturer's protocol.

Live-Cell Imaging of Aptamer-Tagged RNA in Mammalian Cells

This protocol outlines the general steps for visualizing aptamer-tagged RNA in live mammalian cells.

Materials:

-

Mammalian cells

-

Expression plasmid encoding the aptamer-tagged RNA of interest

-

Transfection reagent

-

Complete cell culture medium

-

Imaging medium (e.g., phenol red-free DMEM)

-

Fluorophore stock solution (e.g., DFHBI-1T in DMSO)

-

Fluorescence microscope equipped for live-cell imaging

Procedure:

-

Seed mammalian cells in a glass-bottom dish or chamber slide.

-

Transfect the cells with the expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for expression of the aptamer-tagged RNA.

-

Shortly before imaging, replace the culture medium with pre-warmed imaging medium containing the appropriate concentration of the fluorophore (e.g., 20-40 µM DFHBI-1T).

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator to allow for fluorophore uptake and binding.

-

Image the cells using a fluorescence microscope with the appropriate filter sets and environmental control (temperature, CO₂).

Northern Blotting for Aptamer-Tagged RNA

This protocol describes the detection of specific aptamer-tagged RNA sequences in a total RNA sample.[10][11][12][13][14]

Materials:

-

Total RNA sample

-

Formaldehyde-agarose gel

-

MOPS running buffer

-

Nylon membrane

-

UV crosslinker

-

Prehybridization and hybridization buffer

-

Labeled probe complementary to the RNA of interest

-

Wash buffers (low and high stringency)

-

Detection system (e.g., phosphorimager or chemiluminescence detector)

Procedure:

-

Separate the total RNA sample on a denaturing formaldehyde-agarose gel.[13][14]

-

Transfer the RNA from the gel to a nylon membrane via capillary or vacuum blotting.[11]

-

Immobilize the RNA to the membrane by UV crosslinking.[12]

-

Prehybridize the membrane in prehybridization buffer to block non-specific binding sites.[10]

-

Hybridize the membrane with a labeled probe specific to the aptamer-tagged RNA overnight at the appropriate temperature.[11]

-

Wash the membrane with low and high stringency wash buffers to remove unbound probe.[10]

-

Detect the signal from the labeled probe using an appropriate detection system.

Reverse Transcription Quantitative PCR (RT-qPCR) for Aptamer-Tagged RNA

This protocol allows for the quantification of the expression level of an aptamer-tagged RNA.[3][15][16][17]

Materials:

-

Total RNA sample

-

DNase I

-

Reverse transcriptase

-

Random hexamers or gene-specific reverse primers

-

dNTPs

-

qPCR master mix (containing DNA polymerase and a fluorescent dye like SYBR Green)

-

Gene-specific forward and reverse primers for the aptamer-tagged RNA

-

qPCR instrument

Procedure:

-

Treat the total RNA sample with DNase I to remove any contaminating genomic DNA.

-

Perform reverse transcription to synthesize cDNA from the RNA template using reverse transcriptase and appropriate primers.[15]

-

Set up the qPCR reaction by combining the cDNA, qPCR master mix, and gene-specific primers.

-

Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, extension).[15]

-

Analyze the amplification data to determine the relative or absolute quantity of the aptamer-tagged RNA.

Fluorescence Titration to Determine Binding Affinity (Kd)

This protocol describes how to measure the dissociation constant (Kd) of an aptamer-fluorophore interaction.

Materials:

-

Purified RNA aptamer

-

Fluorophore stock solution

-

Binding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)

-

Fluorometer

Procedure:

-

Prepare a solution of the RNA aptamer at a fixed concentration in the binding buffer.

-

Set the fluorometer to the excitation and emission wavelengths of the aptamer-fluorophore complex.

-

Record the initial fluorescence of the RNA solution.

-

Add increasing concentrations of the fluorophore to the RNA solution, mixing well after each addition.

-

Allow the reaction to equilibrate and record the fluorescence intensity after each addition.

-

Correct the fluorescence values for dilution and subtract the background fluorescence of the fluorophore alone in the buffer.

-

Plot the change in fluorescence intensity as a function of the fluorophore concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd.

Conclusion

Aptamer-based RNA tagging systems represent a versatile and powerful technology for studying the complex life of RNA within cells. By providing the means to fluorescently label and track specific RNA molecules in real-time, these systems are enabling researchers to gain unprecedented insights into the dynamic processes of gene expression and regulation. As the palette of aptamers and fluorophores continues to expand and their performance characteristics are further optimized, the applications of this technology in basic research and drug development are poised to grow even more significantly.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Aptamer-Based Control of Gene Expression Utilizing Endogenous miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Combined ELONA-(RT)qPCR Approach for Characterizing DNA and RNA Aptamers Selected against PCBP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A GFP-based reporter system to monitor nonsense-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Generation of Cell Lines Stably Expressing a Fluorescent Reporter of Nonsense-Mediated mRNA Decay Activity | Springer Nature Experiments [experiments.springernature.com]

- 7. deepdyve.com [deepdyve.com]

- 8. academic.oup.com [academic.oup.com]

- 9. New reporters for monitoring cellular NMD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Northern & Southern Blot Protocols [sigmaaldrich.com]

- 11. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Method to Isolate RNase MRP Using RNA Streptavidin Aptamer Tags [bio-protocol.org]

- 13. Northern Blot [protocols.io]

- 14. gladstone.org [gladstone.org]

- 15. Live imaging of mRNA using RNA-stabilized fluorogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Illuminating the Transcriptome: A Protocol for Live-Cell RNA Imaging with DFHO and the Corn Aptamer

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the fluorogenic dye DFHO in conjunction with the Corn RNA aptamer for real-time visualization of RNA in living cells. This system offers a robust and photostable alternative to fluorescent proteins for tracking RNA dynamics, localization, and quantifying transcription.

Introduction

The ability to visualize and quantify RNA in real-time within living cells is crucial for understanding gene expression dynamics and their role in cellular processes and disease. The Corn aptamer, a synthetic RNA sequence, in combination with the otherwise non-fluorescent dye this compound, provides a powerful tool for this purpose. The Corn aptamer specifically binds to this compound, inducing a significant increase in its fluorescence, allowing for the direct imaging of RNA molecules that have been tagged with the Corn aptamer sequence.[1][2][3] This system is analogous to the widely used GFP technology but at the RNA level.

The Corn-DFHO complex exhibits yellow fluorescence and is notably more photostable than other RNA-fluorophore systems like those based on Spinach or Broccoli aptamers, making it particularly well-suited for quantitative and long-term imaging studies.[1][3] This technology has applications in studying transcription dynamics, RNA localization, and has potential uses in high-throughput screening and drug development.

Principle of the Method

The core of this technique lies in the specific interaction between the genetically encoded Corn RNA aptamer and the cell-permeable small molecule, this compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime).[3][4] In its unbound state, this compound is essentially non-fluorescent. The Corn aptamer folds into a specific three-dimensional structure that creates a binding pocket for this compound. Upon binding, the aptamer constrains the conformation of this compound, leading to a significant increase in its quantum yield and resulting in bright yellow fluorescence upon excitation.[3][5][6] By genetically fusing the Corn aptamer sequence to an RNA of interest, researchers can visualize the location and quantify the abundance of that specific RNA in living cells by simply adding this compound to the cell culture medium. The binding is reversible, allowing for dynamic studies and multiplexed imaging with other orthogonal aptamer-dye pairs.[7][8]

Caption: Workflow of this compound and Corn aptamer interaction in live cells.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound-Corn aptamer system.

Table 1: Properties of this compound and the Corn-DFHO Complex

| Parameter | Value | Reference |

| This compound Molecular Weight | 281.22 g/mol | [9][10] |

| This compound Solubility | Soluble to 100 mM in DMSO | [9] |

| Excitation Maximum (λex) | 505 nm | [9][10] |

| Emission Maximum (λem) | 545 nm | [9][10] |

| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | [9][10] |

| Dissociation Constant (Kd) | 70 nM | [2][9][10] |

Table 2: Experimental Conditions for Live-Cell Imaging

| Parameter | E. coli | Mammalian Cells (HEK293T) | Reference |

| This compound Concentration | 10 - 20 µM | 10 - 40 µM | [2][3][7][11] |

| Incubation Time with this compound | 20 - 30 minutes | 20 - 30 minutes | [7][11] |

| Imaging Excitation | ~488 nm laser | ~488 nm laser | [8][12] |

| Emission Collection | 500 - 550 nm | 500 - 550 nm | [8][12] |

| Washing Steps (for sequential imaging) | 3 x 1-minute washes with DPBS | 3 x 2-minute washes with DPBS | [7][11] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve it in DMSO to a final concentration of 10-100 mM.[9] For example, to make a 10 mM stock solution, dissolve 2.81 mg of this compound in 1 mL of DMSO.

-

Storage: Store the this compound stock solution at -20°C, protected from light.[9]

Genetic Encoding of the Corn Aptamer

-

Vector Design: The 28-nucleotide minimal Corn aptamer sequence should be genetically fused to the RNA of interest.[13] It can be inserted into the 5' or 3' untranslated region (UTR) or within an intron of the target gene. For stable expression of small RNAs, the Corn aptamer can be embedded within a tRNA scaffold, such as a tRNA-Lys scaffold, which aids in proper folding and stability.[14]

-

Cloning: Clone the designed construct into an appropriate expression vector for the target cell type (e.g., a pET vector for E. coli or a CMV promoter-driven plasmid for mammalian cells).

-

Verification: Sequence the final construct to ensure the integrity of the Corn aptamer sequence and its fusion to the target RNA.

Caption: General workflow for creating Corn-tagged RNA constructs.

Live-Cell Imaging Protocol

-

Cell Culture and Transfection/Transformation:

-

Culture the chosen cell line (E. coli, HEK293T, etc.) using standard procedures.

-

Introduce the Corn aptamer-tagged RNA expression vector into the cells. For mammalian cells, use a suitable transfection reagent. For bacteria, use standard transformation protocols.

-

Allow sufficient time for the expression of the tagged RNA (e.g., 24-48 hours for mammalian cells).

-

-

This compound Incubation:

-

Prepare a working solution of this compound in pre-warmed cell culture medium or an appropriate buffer (e.g., DPBS). The final concentration typically ranges from 10 to 40 µM.[3][7][11][15]

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for approximately 20-30 minutes at their optimal growth temperature to allow for this compound uptake and binding to the Corn aptamer.[7][11]

-

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for yellow fluorescence.

-

Excitation: Use a ~488 nm laser or a corresponding filter set.[8][12]

-

Emission: Collect the fluorescence signal using a filter set in the range of 500-550 nm.[8][12]

-

Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

-

-

(Optional) Sequential Imaging and Washing:

-

To remove the this compound signal for subsequent imaging with another fluorophore, wash the cells multiple times with dye-free medium or DPBS.[7][8]

-

For E. coli, three 1-minute washes are typically sufficient.[7] For mammalian cells, three 2-minute washes may be required.[7]

-

After washing, approximately 17-20% of the initial signal may remain.[7][8]

-

Applications in Drug Development and Research

-

Quantifying Transcription Dynamics: The photostability of the Corn-DFHO complex allows for the quantitative measurement of transcription rates from specific promoters in real-time.[3]

-

High-Throughput Screening: The system can be adapted for high-throughput screening assays to identify compounds that modulate the expression of a target RNA.

-

RNA Localization Studies: Track the movement and localization of specific RNAs within different cellular compartments.

-

Biosensor Development: The Corn aptamer can be engineered into RNA-based biosensors that report on the presence of specific metabolites or other cellular molecules.[4] For example, a sensor for S-adenosyl methionine (SAM) has been developed based on the dimerization of the Corn aptamer.[4]

Concluding Remarks

The this compound and Corn aptamer system represents a significant advancement in the field of live-cell RNA imaging. Its high photostability, low background fluorescence, and ease of use make it an invaluable tool for a wide range of applications in basic research and drug discovery. By following the protocols outlined in this document, researchers can effectively implement this technology to gain new insights into the complex world of RNA biology.

References

- 1. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]

- 11. biorxiv.org [biorxiv.org]

- 12. academic.oup.com [academic.oup.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for DFHO Staining in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) is a cell-permeable, non-fluorescent dye that becomes highly fluorescent upon binding to a specific RNA aptamer, such as Corn or Squash.[1][2][3] This fluorogenic system provides a powerful tool for real-time imaging of RNA dynamics in living mammalian cells with high signal-to-noise ratios and low cytotoxicity.[4][5] The fluorescence of the this compound-aptamer complex is exceptionally photostable, making it ideal for long-term live-cell imaging studies.[1][6] This document provides a detailed, step-by-step guide for utilizing this compound for fluorescent staining in mammalian cells, including protocols for cell preparation, transfection, staining, and imaging.

Mechanism of Action

This compound is a synthetic mimic of the red fluorescent protein (RFP) chromophore.[2][3] In its unbound state, the dye is non-fluorescent. The system requires the genetic encoding of an RNA aptamer, such as Corn, within the cells of interest.[1][4] When this compound enters the cell and binds to its cognate RNA aptamer, it undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, emitting a bright yellow-orange fluorescence.[1][7] This "turn-on" mechanism ensures that fluorescence is only observed from the RNA-fluorophore complex, minimizing background signal.[4]

Caption: Mechanism of this compound fluorescence activation in mammalian cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound-aptamer system.

| Parameter | Value | Reference |

| Excitation Maximum | 505 nm | [2][3] |

| Emission Maximum | 545 nm | [1][2][3] |

| Molar Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | [2][3] |

| Binding Affinity (Kd) to Corn Aptamer | 70 nM | [3][4] |

| Binding Affinity (Kd) to Squash Aptamer | 54 nM | [2][3] |

| Recommended Stock Concentration | 10 mM in DMSO | [1] |

| Recommended Working Concentration | 10 - 40 µM | [1][8] |

| Property | Description | Reference |

| Photostability | Highly photostable compared to DFHBI, DFHBI-1T, and mVenus. | [1] |

| Cell Permeability | Readily enters living cells. | [1][4] |

| Cytotoxicity | Negligible toxicity and low background fluorescence in living cells. | [4][9] |

Experimental Protocols

This section provides a step-by-step guide for this compound staining in mammalian cells, from cell culture to image acquisition.

Experimental Workflow

Caption: General experimental workflow for this compound staining.

I. Reagent Preparation

-

This compound Stock Solution (10 mM):

-

This compound is typically supplied as a lyophilized powder.[1]

-

To prepare a 10 mM stock solution, resuspend the lyophilized this compound in high-quality, anhydrous DMSO.[1][3]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.[1][3]

-

-

Imaging Medium:

-

For live-cell imaging, use an appropriate imaging buffer that maintains cell health, such as phenol red-free Dulbecco's Modified Eagle Medium (DMEM) or Hank's Balanced Salt Solution (HBSS) supplemented with serum or BSA.

-

II. Cell Culture and Transfection

This protocol assumes the use of HEK293T cells, but it can be adapted for other mammalian cell lines.

-

Cell Seeding:

-

Transfection with Aptamer-Encoding Plasmid:

-